molecular formula C22H22N2O4 B11387056 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one

Cat. No.: B11387056
M. Wt: 378.4 g/mol
InChI Key: JQIIWSKVAYYGGP-UHFFFAOYSA-N
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Description

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a chromenone core, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with a suitable piperazine precursor under controlled conditions.

    Coupling with Chromenone: The piperazine intermediate is then coupled with a chromenone derivative through a carbonylation reaction, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Product Formation: The final step involves the methylation of the chromenone core to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group and other substituents on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.

    Urapidil: A compound with structural similarities and similar pharmacological targets.

Uniqueness

2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one stands out due to its unique combination of a chromenone core and a methoxyphenyl-piperazine moiety, which imparts distinct chemical and biological properties. Its specific binding affinity for alpha1-adrenergic receptors and potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylchromen-4-one

InChI

InChI=1S/C22H22N2O4/c1-15-7-8-19-16(13-15)18(25)14-21(28-19)22(26)24-11-9-23(10-12-24)17-5-3-4-6-20(17)27-2/h3-8,13-14H,9-12H2,1-2H3

InChI Key

JQIIWSKVAYYGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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